![molecular formula C12H12FN3 B2908998 2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine CAS No. 1515263-90-7](/img/structure/B2908998.png)

2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

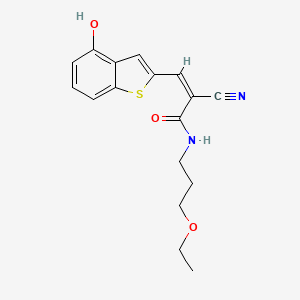

Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

While specific details about the molecular structure of “2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine” are not available, studies on similar compounds provide some insights. For instance, quantum chemical insight into the molecular structure of related compounds has been studied using spectroscopic methods such as FT–IR, FT–Raman .Scientific Research Applications

- Application : Researchers have explored the direct functionalization of this scaffold as an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives . These derivatives may exhibit diverse biological activities, making them promising candidates for drug development.

- Application : In vitro studies have evaluated the antiparasitic activity of related compounds. For instance, 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine derivatives were tested against parasites, demonstrating potential efficacy .

- Application : These analogs were evaluated for their anti-inflammatory effects using a xylene-induced ear swelling model in mice. The results provide insights into their potential therapeutic applications .

- Application : Transition metal-catalyzed methods enable the introduction of diverse functional groups onto the imidazo[1,2-a]pyridine scaffold. These reactions expand the synthetic toolbox for designing novel compounds .

- Application : These methods allow for the modification of imidazo[1,2-a]pyridines without relying on transition metals. Such approaches enhance the versatility of synthetic routes .

- Application : Researchers are investigating photochemical transformations to functionalize imidazo[1,2-a]pyridines. These strategies offer environmentally friendly and mild conditions for compound synthesis .

Organic Synthesis and Pharmaceutical Chemistry

Antiparasitic Activity

Anti-Inflammatory Effects

Transition Metal Catalysis

Metal-Free Oxidation

Photocatalysis Strategies

Safety and Hazards

While specific safety data for “2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine” is not available, safety data for similar compounds suggest that they should be handled with care. For instance, one should avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Mechanism of Action

Target of Action

It’s known that pyrimidines, a class of compounds to which this molecule belongs, have a wide range of pharmacological effects . They often interact with vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines are generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

They are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .

Pharmacokinetics

It’s worth noting that the synthesis of pyrimidines generally has a high requirement for energy .

Result of Action

It’s known that a large number of pyrimidines exhibit potent anti-inflammatory effects . These effects are generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Action Environment

The synthesis of pyrimidines generally involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

properties

IUPAC Name |

2-(2-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-2,4-5,8H,3,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRRFXZVWRBCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC(=CN2C1)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2908915.png)

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2908916.png)

![N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2908918.png)

![N-(benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2908925.png)

![1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2908927.png)

![2-Ethylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2908930.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2908932.png)

![2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2908933.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2908935.png)